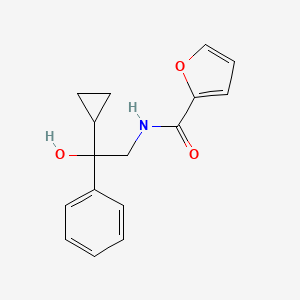
2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide, also known as CCPA, is an important synthetic intermediate for the synthesis of various drugs and compounds. It is a versatile chemical compound that is used in a wide range of scientific research applications. CCPA is a relatively simple compound to synthesize and is relatively inexpensive to purchase. It has a wide range of biochemical and physiological effects, making it a useful tool for laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide has a wide range of scientific research applications, including drug synthesis, pharmacological research, and medical device development. It is used as an intermediate in the synthesis of various drugs, such as anti-inflammatory drugs and anti-cancer drugs. It is also used to study the pharmacological effects of various compounds, such as the effects of various drugs on the human body. Additionally, it is used in the development of medical devices, such as catheters and stents.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide is not fully understood. However, it is believed to interact with various receptors in the body, such as the cannabinoid receptors, to produce its various effects. Additionally, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase, which is responsible for the production of prostaglandins.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide has a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. Additionally, it has been shown to have an effect on the central nervous system, as it has been shown to produce sedative and anxiolytic effects. It has also been shown to possess anti-convulsant and anti-emetic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide in laboratory experiments has a number of advantages. It is relatively simple to synthesize, and it is relatively inexpensive to purchase. Additionally, it has a wide range of biochemical and physiological effects, making it a useful tool for laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not fully understood, and it is not known how it interacts with various receptors in the body. Additionally, it has not been extensively studied in humans, so its effects in humans are not fully known.
Zukünftige Richtungen
The potential future directions for 2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide are numerous. For example, further research could be conducted to better understand its mechanism of action and how it interacts with various receptors in the body. Additionally, further research could be conducted to better understand its effects in humans. Additionally, further research could be conducted to explore its potential applications in drug synthesis and medical device development. Finally, further research could be conducted to explore its potential as a therapeutic agent for various diseases and disorders.
Synthesemethoden
2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide can be synthesized using a variety of methods. The most common method involves the reaction of 4-chlorophenol with 2-cyclopropyl-2-hydroxy-2-phenylethyl acetate in the presence of an acid catalyst. The reaction is typically carried out at a temperature of 80-90°C and a pressure of 1-2 atm. The reaction produces a white solid product that is soluble in organic solvents.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c20-16-8-10-17(11-9-16)24-12-18(22)21-13-19(23,15-6-7-15)14-4-2-1-3-5-14/h1-5,8-11,15,23H,6-7,12-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRGNOUIJCBZQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)COC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide](/img/structure/B6503603.png)
![N-(4-{[2-(thiophen-2-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide](/img/structure/B6503612.png)
![5-methyl-N-(4-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene-5-carbonyl}-1,3-oxazol-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6503630.png)
![2-(5-methyl-1,2-oxazole-3-amido)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6503634.png)
![5-methyl-N-[4-({[2-(trifluoromethoxy)phenyl]methyl}carbamoyl)-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6503648.png)
![1-(5-chlorothiophene-2-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine](/img/structure/B6503655.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6503660.png)



![3-(benzenesulfonyl)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]propanamide](/img/structure/B6503683.png)

![4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide](/img/structure/B6503706.png)
![N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B6503708.png)